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molecular formula C8H14O2 B8801942 3-(Allyloxymethyl)-3-methyloxetane CAS No. 10196-40-4

3-(Allyloxymethyl)-3-methyloxetane

Cat. No. B8801942
M. Wt: 142.20 g/mol
InChI Key: CDGGFIMPNCEPBA-UHFFFAOYSA-N
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Patent
US07265231B2

Procedure details

The 3-methyl oxetanemethanol (1 mole) is dissolved in THF (500 mL) and fed into 60% sodium hydride dispersion (1.1 mole) in THF (500 mL) at 0° C. Following evolution of hydrogen gas the ally chloride (1.1 mole) is added to the reaction at room temperature. The reaction is aged for 2-4 hrs. The reaction is quenched when GC analysis indicates less than 10% starting alcohol is present. The reaction mass is washed with 10% aqueous sodium chloride solution. The crude reaction mass is purified by fractional distillation affording 114 g of 3-allyloxymethyl-3-methyl-oxetane.
Name
3-methyl oxetanemethanol
Quantity
1 mol
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.1 mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[CH2:5][O:4][CH:3]1CO.[H-].[Na+].[H][H].[Cl-]>C1COCC1>[CH2:3]([O:4][CH2:5][C:2]1([CH3:1])[CH2:3][O:4][CH2:5]1)[CH:2]=[CH2:1] |f:1.2|

Inputs

Step One
Name
3-methyl oxetanemethanol
Quantity
1 mol
Type
reactant
Smiles
CC1C(OC1)CO
Name
Quantity
500 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
500 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
1.1 mol
Type
reactant
Smiles
[Cl-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added to the reaction at room temperature
CUSTOM
Type
CUSTOM
Details
The reaction is quenched when GC analysis
WASH
Type
WASH
Details
The reaction mass is washed with 10% aqueous sodium chloride solution
CUSTOM
Type
CUSTOM
Details
The crude reaction mass
DISTILLATION
Type
DISTILLATION
Details
is purified by fractional distillation

Outcomes

Product
Details
Reaction Time
3 (± 1) h
Name
Type
product
Smiles
C(C=C)OCC1(COC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 114 g
YIELD: CALCULATEDPERCENTYIELD 160.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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